methyl 3-(1,3-benzothiazol-2-yl)-2-(2-methylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
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Overview
Description
Methyl 3-(1,3-benzothiazol-2-yl)-2-(2-methylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzothiazole moiety, a thieno[2,3-c]pyridine core, and a carboxylate ester group, making it a molecule of interest in various fields of research.
Mechanism of Action
Target of action
Thiazoles and imidazoles are found in many biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . The specific targets can vary widely depending on the exact structure and functional groups of the compound.
Mode of action
The mode of action can also vary. For example, some thiazole and imidazole compounds can induce cell apoptosis by up-regulating pro-apoptotic proteins, down-regulating anti-apoptotic proteins, and activating caspase-3 .
Biochemical pathways
Thiazole and imidazole compounds can affect a variety of biochemical pathways. For instance, they can interfere with the normal functioning of the cell cycle, leading to cell cycle arrest .
Result of action
The result of the compound’s action can include effects such as cell cycle arrest and induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1,3-benzothiazol-2-yl)-2-(2-methylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzothiazole moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Construction of the thieno[2,3-c]pyridine core: This step may involve the reaction of a pyridine derivative with a thiophene derivative under specific conditions.
Amidation and esterification:
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions could target the nitro groups if present or the carbonyl groups in the ester and amide functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound or its derivatives could be explored for therapeutic applications, particularly if they show efficacy in preclinical studies.
Industry
In the industrial sector, such compounds may be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1,3-benzothiazol-2-yl)-2-(2-methylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds. Its multi-functional groups allow for diverse chemical modifications, making it a versatile molecule in research and development.
Properties
IUPAC Name |
methyl 3-(1,3-benzothiazol-2-yl)-2-(2-methylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-11(2)17(24)22-19-16(18-21-13-6-4-5-7-14(13)27-18)12-8-9-23(20(25)26-3)10-15(12)28-19/h4-7,11H,8-10H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFDDYXYZVKLBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)OC)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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